molecular formula C8H14O2 B2966171 (6-Oxabicyclo[3.2.1]octan-5-yl)methanol CAS No. 2172067-25-1

(6-Oxabicyclo[3.2.1]octan-5-yl)methanol

Cat. No.: B2966171
CAS No.: 2172067-25-1
M. Wt: 142.198
InChI Key: XOOIPGRRZANRRR-UHFFFAOYSA-N
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Description

(6-Oxabicyclo[3.2.1]octan-5-yl)methanol is a high-purity chemical compound featuring a bridged oxabicyclic core structure functionalized with a methanol group. This structure makes it a valuable and versatile scaffold in medicinal chemistry and organic synthesis, particularly for exploring structure-activity relationships in drug discovery programs. The oxabicyclo[3.2.1]octane skeleton serves as a conformationally restricted framework, which can be used to mimic sugar moieties or other bioactive structures, potentially leading to novel pharmacological agents. The primary research applications for this compound include its use as a key synthetic intermediate or a building block for the development of more complex molecules. Researchers can leverage the reactivity of the methanol functional group for further chemical modifications, such as esterification, oxidation to aldehydes or carboxylic acids, or incorporation into larger molecular architectures. Its properties are consistent with its use in creating compounds for screening against various biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, referring to the material safety data sheet (MSDS) for safe laboratory practices.

Properties

IUPAC Name

6-oxabicyclo[3.2.1]octan-5-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-6-8-3-1-2-7(4-8)5-10-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOIPGRRZANRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Oxabicyclo[3.2.1]octan-5-yl)methanol can be achieved through organocatalyzed reactions. One common method involves the reaction of specific precursors under controlled conditions to form the bicyclic structure . The reaction typically requires a catalyst to facilitate the formation of the desired product, and the conditions must be carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The compound is typically purified through distillation or chromatography to achieve the desired purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(6-Oxabicyclo[3.2.1]octan-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(6-Oxabicyclo[3.2.1]octan-5-yl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (6-Oxabicyclo[3.2.1]octan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately exerting its effects on the system .

Comparison with Similar Compounds

Structural Analogs with Heteroatom Variations

a. Nitrogen-Substituted Analogs

  • {1-Azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride: Replaces the oxygen atom in the bicyclic system with nitrogen, introducing basicity. This compound (C8H16ClNO, MW 177.67) is used in life sciences and can form salts like hydrochloride, enhancing its solubility .
  • Sulfur-Substituted Analogs : 8-Thiabicyclo[3.2.1]octane derivatives (e.g., 2-(3-methylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes) replace oxygen with sulfur, altering electronic properties and biological activity. These compounds have been evaluated for CNS-related applications .

Key Differences :

  • Basicity : Azabicyclo derivatives are basic due to nitrogen, while oxabicyclo and thiabicyclo analogs are neutral or weakly polar.
  • Reactivity : Thiabicyclo systems may exhibit nucleophilic sulfur behavior, unlike the oxygen analog.

Functional Group Variations

a. Ketone Derivatives

  • 6-Oxabicyclo[3.2.1]octan-7-one : Features a ketone group instead of hydroxymethyl. This compound (C8H10O3, MW 154.16) is more electrophilic, enabling reactions like nucleophilic additions .
  • 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane : Substitutes hydroxymethyl with iodomethyl (C8H13IO), offering a reactive site for cross-coupling reactions .

b. Carboxylic Acid Derivatives

  • 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid : Contains a carboxylic acid group (C12H20O4), enhancing solubility in polar solvents and enabling salt formation .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Key Functional Group Notable Properties
(6-Oxabicyclo[3.2.1]octan-5-yl)methanol (inferred) C8H14O2 142.20 -CH2OH Polar, hydrogen-bonding capable
6-Oxabicyclo[3.2.1]octan-7-one C8H10O3 154.16 Ketone Electrophilic, lower solubility
{1-Azabicyclo[3.2.1]octan-5-yl}methanol HCl C8H16ClNO 177.67 -CH2OH, -NH+ Basic, salt-forming
5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane C8H13IO 252.09 -CH2I Halogenated, reactive

Biological Activity

(6-Oxabicyclo[3.2.1]octan-5-yl)methanol is a bicyclic compound notable for its unique oxabicyclo structure, which consists of a six-membered ring containing one oxygen atom fused to a five-membered ring. This structural configuration contributes to its potential applications in medicinal chemistry and organic synthesis. Despite its promising framework, research on its biological activity remains limited, necessitating an exploration of its properties and potential applications.

The molecular formula for this compound is C8_{8}H14_{14}O, characterized by the presence of a hydroxymethyl group attached to the bicyclic framework. The compound's reactivity can be categorized into several types of chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction : It can be reduced to yield various alcohol derivatives.
  • Substitution : The hydroxyl group can be substituted with other functional groups under appropriate conditions.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, acting as a ligand that binds to enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in cellular processes and biochemical pathways, impacting overall biological functions.

Biological Activity and Pharmacological Potential

Research indicates that compounds with similar bicyclic structures have exhibited various pharmacological properties, including:

  • Anticancer Activity : Some related compounds have shown selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50_{50} values ranging from 5.9 to 8.4 μM .
  • Neuroprotective Effects : Certain derivatives have been investigated for their potential neuroprotective effects, suggesting that this compound may also exhibit similar activities .

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
4-Bromo-6-oxabicyclo[3.2.1]octaneStructurePotential FXa inhibitor
5-Aminomethyl-6-oxabicyclo[3.2.1]octaneStructurePossible neuroprotective effects
1-Methyl-6-oxabicyclo[3.2.1]octaneStructureEnhanced lipophilicity

The presence of the hydroxymethyl group in this compound may significantly influence its reactivity and biological interactions compared to these similar compounds .

Case Studies and Research Findings

While direct studies on this compound are sparse, related research has highlighted the importance of bicyclic structures in drug design:

  • Paliasanines A–E Study : Compounds incorporating oxabicyclo[3.2.1]octane units were isolated from Melochia umbellata leaves, showcasing selective cytotoxicity against specific cancer cell lines .
  • Synthesis and Reactivity : Research has demonstrated that bicyclic compounds like this compound serve as valuable intermediates in organic synthesis, highlighting their versatility in forming complex molecules .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Oxabicyclo[3.2.1]octan-5-yl)methanol, and how can experimental parameters influence yield?

  • Methodology : A common approach involves functionalization of the bicyclic scaffold via ester intermediates. For example, analogous compounds like (1R,2R,5R)-5-isopropyl-2-methyl-2-(phenylethynyl)-6-oxabicyclo[3.2.1]octan-7-one were synthesized using cesium salts and alkynylating agents (e.g., PhEBX) under mild conditions, followed by column chromatography (SiO₂, 5% EtOAc in pentane) to achieve >20:1 diastereomeric ratio (dr) and 47% yield . Key parameters include stoichiometry of alkynylating agents, solvent polarity, and chromatographic eluent gradients.
  • Data Contradictions : Variations in dr and yield may arise from steric hindrance at the bicyclic bridgehead. For instance, bulky substituents (e.g., isopropyl groups) can reduce reaction efficiency, necessitating optimization of equivalents and reaction time .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodology : Use a combination of NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS). For bicyclic ethers, characteristic signals include deshielded protons adjacent to the oxygen atom (δ 3.5–4.5 ppm) and bridgehead carbons (δ 70–90 ppm). Polar solvents (e.g., CDCl₃) are preferred for resolving diastereotopic protons .
  • Stability Considerations : Store under inert atmosphere at –20°C to prevent oxidation of the methanol group. Safety data for similar bicyclic amines suggest avoiding prolonged exposure to moisture or light .

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